(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride
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Overview
Description
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₇NO·HCl. It is a derivative of tetrahydronaphthalene and contains an amino group and a hydroxyl group attached to the tetrahydronaphthalene ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Tetrahydronaphthalene Derivatives: The compound can be synthesized by reducing appropriate tetrahydronaphthalene derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Amination Reaction:
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the above reactions. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Chemical Reactions Analysis
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters using reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, various solvents
Esterification: Acetic anhydride, acidic catalysts
Major Products Formed:
Oxidation: Oxo-compounds
Reduction: Reduced derivatives
Substitution: N-alkyl derivatives
Esterification: Ester derivatives
Scientific Research Applications
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of amino and hydroxyl groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
(1-amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
1-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Properties
IUPAC Name |
(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11;/h2-5,9,14H,6-8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINFVQYGVBMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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